Product packaging for 2-Amino-3-(propan-2-yl)benzoic acid(Cat. No.:CAS No. 154551-48-1)

2-Amino-3-(propan-2-yl)benzoic acid

Cat. No.: B2840340
CAS No.: 154551-48-1
M. Wt: 179.219
InChI Key: VSDBREZLAHYQJY-UHFFFAOYSA-N
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Description

2-Amino-3-(propan-2-yl)benzoic acid, with the molecular formula C10H13NO2 , is a substituted benzoic acid derivative. This compound features an amino group and an isopropyl group adjacent to the carboxylic acid functional group on a benzene ring, a structure that may be of significant interest in chemical biology and medicinal chemistry research . Substituted aminobenzoic acids serve as versatile precursors and core structures in various scientific applications . While specific biological data for this analogue is limited in the current literature, its structure suggests potential utility as a building block for the synthesis of more complex molecules, such as novel bioactive compounds or specialized materials . Researchers may explore its incorporation as a noncanonical amino acid analog in studies utilizing Genetic Code Expansion (GCE) methodologies, although its specific compatibility with orthogonal synthetase/tRNA pairs would require empirical determination . This amphoteric compound is supplied as a high-purity solid for use as a reference standard or chemical intermediate. This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B2840340 2-Amino-3-(propan-2-yl)benzoic acid CAS No. 154551-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDBREZLAHYQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154551-48-1
Record name 2-amino-3-(propan-2-yl)benzoic acid
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Synthetic Methodologies for 2 Amino 3 Propan 2 Yl Benzoic Acid and Its Analogues

Established Synthetic Routes for 2-Amino-3-(propan-2-yl)benzoic acid

The synthesis of this compound, a substituted anthranilic acid derivative, can be approached through several established chemical strategies. These methods often involve the construction of the benzoic acid core followed by or concurrent with the introduction of the amino and isopropyl functional groups.

Condensation reactions are a fundamental approach to constructing the core structure of benzoic acid and its derivatives. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. While direct synthesis of this compound via a one-step condensation is not commonly reported, the principles of condensation are integral to forming the aromatic carboxylic acid framework. For instance, the condensation of o-phthalaldehydic acid with substituted benzoic acids in the presence of sulfuric acid yields 3-arylphthalides, which can be further processed to substituted benzyl (B1604629) benzoic acids. osti.gov This highlights the utility of condensation reactions in building complex aromatic structures.

The Ullmann condensation is another relevant method, traditionally used for the synthesis of N-phenylanthranilic acids by reacting 2-chlorobenzoic acid with an amine in the presence of a copper catalyst. thieme-connect.com This reaction has been adapted for the synthesis of 2-(alkylamino)benzoic acids, demonstrating the versatility of condensation strategies in functionalizing the benzoic acid scaffold. thieme-connect.com The use of ultrasound has been shown to accelerate these reactions, leading to high yields in shorter timeframes. thieme-connect.com

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Friedel-Crafts typeSubstituted benzoic acids, Benzene (B151609)Aluminum chlorideSubstituted benzophenones researchgate.net
Ullmann Condensation2-chlorobenzoic acid, PropylamineCopper, K2CO3, Water, Ultrasound2-(Propylamino)benzoic acid thieme-connect.com
Condensationo-Aminothiophenols, Carboxylic acidsIonic liquid (bmim)BF42-arylbenzothiazoles mdpi.com

A common and effective strategy for synthesizing this compound involves the modification of a pre-existing anthranilic acid (2-aminobenzoic acid) molecule. core.ac.uk Anthranilic acid itself is produced industrially from phthalic anhydride (B1165640). wikipedia.org The derivatization can involve the introduction of the isopropyl group onto the benzene ring of an anthranilic acid derivative.

One documented synthesis of 2-Amino-3-isopropylbenzoic acid involves the condensation between 1,8-naphthalic anhydride and 2-amino-3-isopropylbenzoic acid to yield a carboxylic acid intermediate. acs.org This intermediate is then converted to the target compound through sequential reactions. acs.org This approach underscores the importance of having access to the appropriately substituted anthranilic acid precursor.

The derivatization of anthranilic acid is a broad field, with various methods developed to introduce different functional groups. For example, diazotization of N-benzylidene anthranilic acids can lead to the formation of azo compounds. nih.gov Furthermore, glycosyltransferases can be assayed using labeling chemistry involving 2-aminobenzoic acid (anthranilic acid), showcasing its utility as a reactive handle for derivatization. oup.com

PrecursorReagents/ConditionsProductReference
1,8-Naphthalic anhydride, 2-Amino-3-isopropylbenzoic acidSequential reaction with SOCl2 and NH3Amide derivative of 2-Amino-3-isopropylbenzoic acid acs.org
Anthranilic acidBromine, then Ethylchloroacetate, then Semicarbazide hydrochloride, then H2SO45-Bromo-N-(2'-amino-1',3',4'-oxadiazol-5,'ylmethyl) anthranilic acid ijddr.in
N-benzylidene anthranilic acidsDiazotization (pH 9 or pH 3)N-[alpha-(phenylazo) benzylidene] anthranilic acids or N-benzylidene-5-(phenylazo) anthranilic acids nih.gov

Esterification is a key reaction for modifying the carboxylic acid group of this compound or its precursors. This process, which converts a carboxylic acid to an ester, is often used for protection of the carboxyl group during other synthetic steps or for the synthesis of ester derivatives with specific properties.

Benzoic acid and its derivatives can be esterified with various alcohols under different catalytic conditions. For example, n-butyl benzoate (B1203000) can be synthesized from benzoic acid and n-butanol using silica (B1680970) sulfuric acid as a catalyst, achieving high conversion rates. researchgate.net Another method involves the use of a tin(II) compound as a catalyst for the esterification of benzoic acid with alcohols having 9 or 13 carbon atoms. google.com

Transesterification of crude methyl benzoate with alcohols like benzyl alcohol or n-butanol, catalyzed by titanate, is another efficient route to various benzoic acid esters. acs.org Directed ortho-lithiation of 3-halobenzoic acid esters followed by arylthiolation and cyclization provides a pathway to thioxanthones, demonstrating the utility of ester intermediates in complex heterocyclic synthesis. oup.com

Carboxylic AcidAlcoholCatalyst/ConditionsEster ProductReference
Benzoic acidn-ButanolSilica sulfuric acidn-Butyl benzoate researchgate.net
Benzoic acidAlcohols (C9 or C13)Tin(II) compoundBenzoic acid esters google.com
Crude Methyl BenzoateBenzyl alcohol, n-ButanolTitanateBenzyl benzoate, Butyl benzoate acs.org
ChitinBenzoic acidTrifluoroacetic anhydride/Phosphoric acidChitin benzoates nih.gov

Synthesis of Positional Isomers and Related Aminobenzoic Acids

The synthesis of positional isomers and related aminobenzoic acids provides valuable insights into structure-activity relationships and offers alternative scaffolds for various applications.

2-Amino-3-methylbenzoic acid is a close structural analogue of the target compound. A typical synthesis involves the nitration of 3-methylbenzoic acid, followed by the reduction of the resulting nitro group to an amino group. ontosight.ai A more specific method describes the reduction of 3-methyl-2-nitrobenzoic acid using hydrogen gas over a palladium on carbon catalyst to yield 2-amino-3-methylbenzoic acid. prepchem.com

This compound can serve as a starting material for further derivatization. For instance, a one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn Additionally, a method for preparing 2-amino-3-methyl-5-chlorobenzoic acid involves the chlorination of 2-amino-3-methylbenzoic acid. google.comchemicalbook.com

The synthesis can also be achieved starting from 2-fluoroaniline, which is converted to N-(2-fluorophenyl)-2-(hydroxyimino)acetamide. This intermediate is then cyclized and subsequently oxidized to afford 2-amino-3-fluorobenzoic acid. orgsyn.org A bromo-derivative, 2-amino-4-bromo-3-fluorobenzoic acid, can be synthesized from 6-bromo-7-fluoroindoline-2,3-dione (B1445371) via oxidative cleavage with hydrogen peroxide in a basic solution. chemicalbook.com

Starting MaterialKey Reagents/ConditionsProductOverall YieldReference
7-FluoroisatinNaOH (aq), H2O2, then HCl2-Amino-3-fluorobenzoic acid84-96% orgsyn.orgorgsyn.org
3-Nitrophthalic acid1. Dehydration 2. Fluorodenitration 3. Ammonolysis 4. Hofmann degradation3-Fluoroanthranilic acid53% tandfonline.comtandfonline.com
2-Fluoroaniline1. Hydroxylamine hydrochloride, 2,2,2-trichloro-1-ethoxyethanol (B147554) 2. Cyclization 3. Oxidation2-Amino-3-fluorobenzoic acid- orgsyn.org
6-Bromo-7-fluoroindoline-2,3-dioneNaOH, H2O22-Amino-4-bromo-3-fluorobenzoic acid94% chemicalbook.com

Synthesis of 3-[(Propan-2-yl)amino]benzoic acid

3-[(Propan-2-yl)amino]benzoic acid is a structural isomer of the target compound and serves as a versatile small molecule scaffold. cymitquimica.com Its synthesis provides insight into the introduction of an N-isopropyl group to an aminobenzoic acid core. While specific high-yield, detailed synthetic protocols are not extensively published in readily available literature, the structure suggests a nucleophilic substitution reaction between 3-aminobenzoic acid and an isopropylating agent, such as isopropyl halide, in the presence of a base. The reaction would involve the amino group of 3-aminobenzoic acid acting as a nucleophile to displace the halide from the isopropyl group. The basic conditions are necessary to neutralize the hydrohalic acid byproduct and to deprotonate the amino group, increasing its nucleophilicity. The general chemical properties of this compound are known, with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . cymitquimica.comfluorochem.co.uknih.gov

Routes to other Isopropyl-substituted Aminobenzoic Acids

The synthesis of other isopropyl-substituted aminobenzoic acids often involves multi-step processes. For instance, the synthesis of 4-Amino-3-isopropylbenzoic acid can be achieved through several established methods. One common route is the oxidation of a corresponding substituted alkylbenzene using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). Another approach is the hydrolysis of nitriles. This involves the preparation of a nitrile intermediate, which is then hydrolyzed to the carboxylic acid. A third method is the carboxylation of a Grignard reagent, where an organomagnesium compound reacts with carbon dioxide.

Introducing an isopropyl group at a specific position on the benzene ring can be challenging due to steric hindrance. Specialized techniques, such as palladium-mediated coupling reactions, are often required to achieve the desired substitution pattern, which can increase the complexity and cost of the synthesis.

A different synthetic strategy has been reported for the preparation of 2-methyl-3-[(propan-2-yl)amino]benzoic acid, highlighting the diversity of approaches for obtaining these substituted aminobenzoic acids. sigmaaldrich.com

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing efficient and environmentally benign processes. This section explores advanced strategies and green chemistry principles applied to the synthesis of aminobenzoic acids and their derivatives.

One-Pot Synthetic Protocols for Efficiency Enhancement

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods have been developed for the synthesis of various aminobenzoic acid derivatives and related heterocyclic systems.

For example, a one-pot, two-step solution-phase method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.gov This process involves a nucleophilic aromatic substitution followed by a reductive cyclization. nih.gov Similarly, the synthesis of 2-arylbenzoxazoles from 2-aminophenol (B121084) and benzoic acids has been achieved in a one-pot reaction promoted by heteropolyacids. researchgate.net Furthermore, a pseudo eight-component reaction has been described for the efficient synthesis of complex dispiro compounds using benzoic acid as a catalyst. researchgate.net These examples demonstrate the power of one-pot protocols in streamlining the synthesis of complex molecules derived from or related to aminobenzoic acids.

Exploration of Catalytic Systems in Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption. Various catalytic systems have been explored for the synthesis and transformation of aminobenzoic acids.

For the synthesis of p-aminobenzoic acid, a method involving the catalytic hydrogenation of 4-nitrobenzoic acid using a 5% Pd/C catalyst has been reported. google.com This method boasts high yield (>95%) and purity (>99%) under relatively mild conditions of low temperature and pressure. google.com In another application, aminobenzoic acid-modified silica has been shown to be an effective catalyst for the Friedel-Crafts benzylation of toluene, demonstrating the potential of these compounds in supporting catalytic activity. nih.gov Chiral diphosphine acyl Er An oxazoline (B21484) has been used as a catalyst in the synthesis of para-aminobenzoic acid from 4-chlorobenzaldehyde (B46862) and trimethylsilyl (B98337) nitrile. google.com The Fischer esterification of p-aminobenzoic acid to produce benzocaine (B179285) is a classic example of acid catalysis, where a mineral acid like sulfuric acid is used to protonate the carbonyl group and facilitate the reaction with an alcohol. researchgate.net

The following table summarizes some of the catalytic systems used in aminobenzoic acid synthesis:

CatalystReactantsProductKey Features
5% Pd/C4-Nitrobenzoic acid, H₂p-Aminobenzoic acidHigh yield and purity, low temperature and pressure. google.com
Aminobenzoic acid modified silicaToluene, Benzyl chlorideMono-substituted benzylation productImproved selectivity for mono-substitution. nih.gov
Chiral diphosphine acyl Er An oxazoline4-Chlorobenzaldehyde, Trimethylsilyl nitrilep-Aminobenzoic acidOne-step synthesis. google.com
Sulfuric Acidp-Aminobenzoic acid, Ethanol (B145695)BenzocaineAcid-catalyzed Fischer esterification. researchgate.net

Solvent-Free Reaction Conditions

Eliminating organic solvents from chemical reactions is a key principle of green chemistry, as solvents contribute significantly to chemical waste and environmental pollution. asianpubs.org Research has shown the feasibility of conducting reactions involving aminobenzoic acids under solvent-free conditions.

A notable example is the synthesis of Schiff bases derived from p-aminobenzoic acid using a jet milling technique. asianpubs.orgasianpubs.org This solvent-free method offers several advantages, including mild reaction conditions, simple operation, short reaction times, and high yields without the need for complex work-up procedures. asianpubs.orgasianpubs.orgresearchgate.net Another approach involves the use of microwave radiation to promote solvent-free reactions. For instance, phthaloylamino acids have been synthesized by reacting phthalic anhydride with amino acids, including 4-aminobenzoic acid, under solvent-free microwave activation. benthamdirect.com This method proceeds by heating the reactants in the melted phthalic anhydride. benthamdirect.com

Green Chemistry Principles in Aminobenzoic Acid Synthesis

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. acs.orgsigmaaldrich.com These principles are increasingly being applied to the synthesis of aminobenzoic acids and their derivatives. mdpi.comacs.org

Key principles relevant to aminobenzoic acid synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the generation of waste products. acs.orgsigmaaldrich.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Employing catalysts to increase reaction efficiency and reduce energy consumption. sigmaaldrich.com

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. sigmaaldrich.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.com

Use of Renewable Feedstocks: Exploring the use of bio-derived starting materials. mdpi.comscirp.org The shikimate pathway, for example, produces aminobenzoic acids in nature and offers a potential bio-based route. scirp.org

By adhering to these principles, chemists can develop more environmentally friendly and sustainable methods for producing valuable compounds like this compound and its analogs.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Propan 2 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-Amino-3-(propan-2-yl)benzoic acid.

¹H NMR Spectral Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the downfield region, generally between δ 6.5 and 8.0 ppm. Their specific shifts and coupling patterns (doublets, triplets) are determined by their position relative to the amino and carboxylic acid groups, as well as the isopropyl substituent.

Isopropyl Group Protons: This group gives rise to two characteristic signals. The methine proton (-CH) appears as a multiplet (often a septet) due to coupling with the six methyl protons. The six methyl protons (-CH₃) appear as a doublet further upfield, typically around δ 1.2-1.4 ppm, due to coupling with the single methine proton.

Amine and Carboxylic Acid Protons: The amine (-NH₂) protons and the carboxylic acid (-COOH) proton are often observed as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes. The carboxylic acid proton is typically found far downfield, often above δ 10 ppm.

A representative, though not specific to this exact molecule, ¹H NMR data set for a related compound shows aromatic protons in the δ 7.16–7.90 ppm range and isopropyl protons with a doublet at δ 0.86-0.87 ppm and a multiplet for the CH group. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.5 - 8.0m
Isopropyl -CH2.8 - 3.5septet
Isopropyl -CH₃1.2 - 1.4d
-NH₂Variable (Broad)s
-COOH>10 (Broad)s

¹³C NMR Spectral Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is highly deshielded and appears at the lowest field, typically in the range of δ 165-185 ppm. oregonstate.edudocbrown.info

Aromatic Carbons: The six carbons of the benzene ring produce signals in the aromatic region, generally between δ 110 and 150 ppm. The carbons directly attached to the substituents (-NH₂, -COOH, -CH(CH₃)₂) will have distinct chemical shifts from the other aromatic carbons. oregonstate.edudocbrown.info

Isopropyl Carbons: The methine carbon (-CH) of the isopropyl group will appear at a different chemical shift than the two equivalent methyl carbons (-CH₃). The methyl carbons are typically found in the upfield region of the spectrum. oregonstate.edu

For a similar substituted benzoic acid, the carboxyl carbon appears around δ 171 ppm, and aromatic carbons are seen between δ 120-150 ppm. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon TypePredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 185
Aromatic C-NH₂140 - 150
Aromatic C-COOH125 - 135
Aromatic C-isopropyl135 - 145
Aromatic C-H115 - 130
Isopropyl -CH25 - 35
Isopropyl -CH₃20 - 25

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., NOESY, HMBC, HSQC)

2D NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. emerypharma.comyoutube.com It would show a cross-peak between the isopropyl methine proton and its corresponding carbon, as well as for the isopropyl methyl protons and their carbons. It also connects the aromatic protons to their respective carbons. emerypharma.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. emerypharma.comnih.govsdsu.edu For instance, the isopropyl methine proton would show correlations to the carbons of the aromatic ring it is attached to, the carbonyl carbon, and the isopropyl methyl carbons. emerypharma.comsdsu.edu This is crucial for establishing the substitution pattern on the aromatic ring. emerypharma.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It could be used to confirm the ortho-positioning of the amino and isopropyl groups by showing a spatial correlation between the NH₂ protons and the isopropyl methine proton.

Vibrational Spectroscopy: Infrared (IR) Analysis

IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. s-a-s.org

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound is expected to show several key absorption bands. docbrown.info

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the hydroxyl group in the carboxylic acid, which is involved in hydrogen bonding. uobabylon.edu.iq

N-H Stretch (Amine): Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. msu.edu

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid. uobabylon.edu.iq Its exact position can be influenced by conjugation and hydrogen bonding. uobabylon.edu.iq

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic ring.

N-H Bend (Amine): A bending vibration for the primary amine is typically observed around 1550-1650 cm⁻¹. msu.edu

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
AmineN-H Stretch3300 - 3500Medium (two bands)
Aromatic C-HC-H Stretch>3000Medium to Weak
Aliphatic C-HC-H Stretch<3000Medium
Carboxylic AcidC=O Stretch1680 - 1710Strong
Aromatic RingC=C Stretch1450 - 1600Medium to Weak
AmineN-H Bend1550 - 1650Medium

Analysis of Hydrogen Bonding Effects on IR Spectra

Hydrogen bonding significantly influences the IR spectrum of this compound.

Intramolecular Hydrogen Bonding: The presence of the amino and carboxylic acid groups ortho to each other on the benzene ring allows for potential intramolecular hydrogen bonding between the amine's hydrogen and the carbonyl oxygen, or between the carboxylic acid's hydrogen and the amine's nitrogen. This internal bonding can cause a shift in the vibrational frequencies of the involved groups. For example, intramolecular hydrogen bonding to a carbonyl group typically lowers the C=O stretching frequency. uobabylon.edu.iq

Intermolecular Hydrogen Bonding: Carboxylic acids are well-known to form strong intermolecular hydrogen-bonded dimers in the solid state and in concentrated solutions. dergipark.org.tr This dimerization leads to the characteristically broad O-H stretching band observed in the IR spectrum. arxiv.orglibretexts.org The amino group can also participate in intermolecular hydrogen bonding with neighboring molecules, which can broaden the N-H stretching bands. youtube.com The presence of a bulky isopropyl group ortho to the amino group might introduce steric hindrance, potentially affecting the extent of intermolecular hydrogen bonding compared to less substituted aminobenzoic acids. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Electronic Absorption Characteristics and Chromophoric Analysis

The electronic absorption characteristics of this compound and related compounds are primarily defined by the chromophores within their molecular structure. The benzene ring, amino group (-NH2), and carboxylic acid group (-COOH) are the principal chromophores that dictate the molecule's interaction with ultraviolet and visible light. These groups contain π electrons and non-bonding electrons (n electrons) that can be excited to higher energy anti-bonding orbitals (π* and σ*).

Theoretical and experimental studies on similar aromatic compounds have identified two main electronic transitions: π→π* and n→π. rjptonline.org The π→π transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the benzene ring. The n→π* transitions, generally of lower intensity, involve the excitation of a non-bonding electron from the nitrogen of the amino group or the oxygen of the carboxyl group to a π* anti-bonding orbital of the aromatic ring. rjptonline.org

In a computed UV-visible spectrum of a related N-benzyl-2-(5-aryl)aniline derivative, two intense allowed transitions were observed at λmax = 337 nm and λ = 301 nm, corresponding to the experimental value of λmax = 308 nm in dichloromethane. researchgate.net For a similar compound, 4-(propan-2-ylideneamino)benzoic acid, UV-visible spectra showed transition bands at λmax=349nm and λmax=284nm, representing the n→π* and π→π* transitions, respectively. rjptonline.org The study of UV-Vis spectra is a powerful tool for obtaining information about the electronic states of molecules. researchgate.net

Interactive Data Table: UV-Vis Absorption Data

CompoundSolventλmax (nm)TransitionReference
N-benzyl-2-(5-aryl)aniline derivativeDichloromethane308- researchgate.net
4-(propan-2-ylideneamino)benzoic acid-349n→π rjptonline.org
4-(propan-2-ylideneamino)benzoic acid-284π→π rjptonline.org

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, causing shifts in the wavelength of maximum absorbance (λmax). scribd.compsu.edu These shifts are due to differential solvation of the ground and excited states of the molecule. researchgate.net Polar solvents can stabilize the polar excited states more than the ground states, leading to a bathochromic (red) shift to longer wavelengths. Conversely, hypsochromic (blue) shifts to shorter wavelengths can also occur. psu.edu

For many sunscreen chemicals, changes in both λmax and molar absorptivity were observed in different solvents. psu.edu Polar solvents tended to shift the λmax of polar sunscreens to shorter wavelengths, while less polar sunscreens experienced a shift to longer wavelengths. psu.edu In the case of aminoazobenzene dyes, a bathochromic shift was observed in solvents with high proton acceptor ability and dipolarity/polarizability. scribd.com The study of solvent effects provides valuable information about the nature of the electronic transitions and the solute-solvent interactions. scribd.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise mass of a molecule, which in turn allows for the deduction of its elemental composition with high accuracy. This is particularly useful for confirming the identity of newly synthesized compounds and for differentiating between molecules with the same nominal mass but different elemental formulas.

HRMS instruments, such as Orbitrap and Q-TOF mass spectrometers, can achieve mass accuracies of less than 5 ppm. nih.govbiorxiv.org This level of precision is essential for the unambiguous identification of compounds in complex mixtures and for structural elucidation. rsc.orgscispace.com For instance, in the analysis of pesticide metabolites, UHPLC-HRMS with an Orbitrap analyzer allowed for the confident identification of target compounds. nih.gov The technique is also invaluable in metabolomics for the annotation of metabolites from diverse biological sources. biorxiv.org

For this compound, HRMS would provide a highly accurate mass measurement, confirming its elemental formula of C10H13NO2. This data is a fundamental requirement for the characterization of the compound.

X-ray Crystallography for Solid-State Structural Determination

Determination of Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, which define the molecule's geometry and conformation. mdpi.comiucr.org

Analysis of Intermolecular Interactions (e.g., N-H···O Bonding, π···π Stacking)

The crystal packing of a molecule is governed by a network of intermolecular interactions, which dictate the supramolecular architecture. X-ray crystallography is instrumental in identifying and characterizing these interactions.

N-H···O Hydrogen Bonding: A prevalent interaction in the crystal structures of amino acids and their derivatives is the hydrogen bond between the amino group (N-H) as a donor and the carbonyl oxygen (C=O) of the carboxylic acid group as an acceptor. acs.org This N-H···O hydrogen bonding often leads to the formation of dimers or extended chains, significantly stabilizing the crystal lattice. researchgate.netresearchgate.net In the crystal structure of L-isoleucine, N-H···O hydrogen bonds link molecules to form layers. researchgate.net

π···π Stacking: Aromatic rings can interact through π···π stacking, where the π-electron clouds of adjacent rings overlap. nih.gov These interactions contribute to the stability of the crystal packing. The distance between the centroids of the interacting rings is a key parameter, with typical distances around 3.5 to 4 Å. nih.govresearchgate.net In some crystal structures, offset π···π stacking is observed, where the rings are displaced relative to each other. nih.gov

For this compound, it is anticipated that a combination of N-H···O hydrogen bonds and π···π stacking interactions between the benzene rings would be the primary forces directing its self-assembly in the solid state. The bulky propan-2-yl group may influence the specific packing arrangement and the nature of these intermolecular contacts.

Investigation of Dimeric Structures and Crystal Packing of this compound

A thorough search of chemical and crystallographic databases, including searches for the specific CAS Number 154551-48-1, did not yield any publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed experimental research findings on its specific dimeric structures and crystal packing, including crystallographic data tables, cannot be provided at this time.

The elucidation of the three-dimensional arrangement of molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. This analysis is typically performed using single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and intermolecular interactions. For carboxylic acids, particularly benzoic acid derivatives, this often reveals the formation of hydrogen-bonded dimers.

In the absence of specific experimental data for this compound, a conclusive description of its crystal packing and dimeric motifs remains speculative. Theoretical modeling, such as Density Functional Theory (DFT) calculations, could predict likely conformations and intermolecular interactions, but would require experimental validation.

Chemical Transformations and Reaction Mechanisms of 2 Amino 3 Propan 2 Yl Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a key site for reactions that form derivatives such as esters and amides, which are fundamental transformations in the synthesis of more complex molecules.

Esterification Reactions

Esterification of 2-amino-3-(propan-2-yl)benzoic acid can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. For instance, the reaction with methanol (B129727) and concentrated sulfuric acid, heated at reflux, yields the corresponding methyl ester. prepchem.com This process, known as Fischer esterification, is a common method for converting carboxylic acids to esters. The reaction is an equilibrium process, and to favor the formation of the ester, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction.

Another approach for synthesizing esters of amino acids involves the use of propargyl alcohol. In this method, the amino acid is treated with propargyl alcohol that has been saturated with dry hydrogen chloride gas. nih.gov This provides a route to propargyl esters, which can be useful protecting groups in peptide synthesis.

Table 1: Examples of Esterification Reactions

Reactant 1Reactant 2ReagentProduct
This compoundMethanolConcentrated H₂SO₄Methyl 2-amino-3-(propan-2-yl)benzoate
Amino AcidPropargyl AlcoholDry HClPropargyl ester of amino acid

Amide Bond Formation via Carbodiimide (B86325) Coupling

The formation of an amide bond from this compound and an amine is a crucial reaction, often facilitated by coupling reagents like carbodiimides. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid, allowing for nucleophilic attack by the amine. ou-ravda.com This method is widely employed in peptide synthesis due to its mild reaction conditions and high efficiency.

Titanium tetrachloride (TiCl₄) can also mediate the direct condensation of carboxylic acids and amines to form amides. nih.gov This reaction is typically performed in a solvent like pyridine (B92270) at elevated temperatures. nih.gov

Table 2: Reagents for Amide Bond Formation

Coupling Reagent/MediatorDescription
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)A water-soluble carbodiimide that activates carboxylic acids for amide bond formation.
Titanium tetrachloride (TiCl₄)A Lewis acid that can mediate the direct condensation of carboxylic acids and amines.

Reactivity of the Amino Group

The amino group in this compound is a nucleophilic center and can participate in a variety of reactions, including acylations and the formation of imines.

N-Acylation Reactions

N-acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. For example, the amino group can be acetylated using acetyl chloride or acetic anhydride. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. The resulting N-acetyl derivative is an important intermediate in many synthetic pathways.

Formation of Schiff Bases and Related Imines

The amino group of this compound can react with aldehydes or ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). nih.govresearchgate.net This condensation reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. researchgate.net Schiff bases are versatile intermediates in organic synthesis and are also known for their biological activities. nih.govresearchgate.net The formation of the imine is a reversible process, and the stability of the resulting Schiff base depends on the nature of the aldehyde or ketone used. youtube.com

Electrophilic Aromatic Substitution on the Benzoic Acid Ring System

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the amino group and the isopropyl group—play a crucial role in determining the position of the incoming electrophile. Both the amino group and the isopropyl group are ortho-, para-directing activators. However, the bulky isopropyl group can sterically hinder substitution at the adjacent positions.

Common electrophilic aromatic substitution reactions include halogenation (e.g., bromination) and nitration. For instance, bromination of a similar compound, methyl 2-amino-3-methylbenzoate, can be achieved using a mixture of hydrogen bromide and hydrogen peroxide. google.com Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the ring. youtube.com The exact position of substitution would be influenced by the combined directing effects of the amino and isopropyl groups, as well as steric factors.

Regioselective Halogenation Reactions

Direct studies on the regioselective halogenation of this compound are not extensively documented in the reviewed literature. However, insights can be drawn from halogenation reactions of structurally similar compounds, such as 2-amino-3-methylbenzoic acid. The amino group is a strongly activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. The isopropyl group at position 3 provides significant steric hindrance.

In related compounds like 2-amino-3-methylbenzoic acid, chlorination has been achieved to produce 2-amino-3-methyl-5-chlorobenzoic acid. google.com This suggests that the position para to the activating amino group is the most favorable site for halogenation, overcoming the meta-directing effect of the carboxyl group. The steric bulk of the isopropyl group in this compound would further favor substitution at the less hindered position 5.

Various chlorinating agents have been employed for such transformations on related molecules. A patent describes the use of N-chlorosuccinimide or dichlorohydantoin in the presence of benzoyl peroxide for the chlorination of 2-amino-3-methylbenzoic acid. google.com Another method utilizes cyanuric chloride as the chlorinating agent. patsnap.com

Table 1: Conditions for Chlorination of Related Aminobenzoic Acids

Starting MaterialChlorinating AgentProductReference
2-Amino-3-methylbenzoic acidN-chlorosuccinimide or Dichlorohydantoin2-Amino-3-methyl-5-chlorobenzoic acid google.com
2-Amino-3-methylbenzoic acidCyanuric chloride2-Amino-5-chloro-3-methylbenzoic acid patsnap.com

The regioselectivity observed in these examples highlights the dominant directing effect of the amino group in electrophilic aromatic substitution.

Nitration Studies on Related Aminobenzoic Acids

For a substrate like this compound, the powerful ortho-, para-directing amino group would strongly influence the position of the incoming nitro group. The bulky isopropyl group at position 3 and the carboxylic acid at position 1 would sterically hinder substitution at positions 2 and 4. Therefore, the most probable position for nitration would be para to the amino group, at position 5.

Studies on the nitration of o-acetotoluide (the acetyl-protected form of o-toluidine) to produce 2-amino-3-nitrotoluene demonstrate the introduction of a nitro group adjacent to an amino group, although this requires protection of the amine to prevent oxidation and control regioselectivity. orgsyn.org The synthesis of 2-nitro-3-methylbenzoic acid is typically achieved through the nitration of m-toluic acid, where the methyl and carboxyl groups direct the incoming nitro group. google.com The properties of 2-amino-3-nitrobenzoic acid are also documented. nih.govsigmaaldrich.com

The direct nitration of this compound would likely require careful control of reaction conditions to favor the desired isomer and avoid oxidative side reactions due to the presence of the strongly activating amino group.

Cyclization and Heterocycle Formation Involving this compound

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably quinazolinones. biosynth.com The general synthetic strategy for quinazolinone formation from anthranilic acid derivatives involves the reaction of the amino and carboxylic acid functionalities with a suitable one-carbon synthon. researchgate.netnih.gov

One common method involves the reaction of the aminobenzoic acid with an acyl chloride and an amine in the presence of a catalyst. researchgate.net Another approach is the reaction with formamide (B127407) at elevated temperatures. researchgate.net The initial step is often the formation of a 2-substituted benzoxazin-4-one, which then reacts with a nitrogen nucleophile (like ammonia (B1221849) or an amine) to yield the quinazolinone. researchgate.net

Furthermore, this compound can be envisioned as a starting material for more complex fused heterocyclic systems. For instance, 3-aminoquinazolinone derivatives, which can be synthesized from anthranilic acids, have been used to prepare triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones through reactions with various electrophiles. nih.gov The synthesis of such diverse heterocyclic structures from amino acids and their derivatives is a field of significant interest. nih.govresearchgate.netfrontiersin.orgopen.ac.uk

Table 2: Examples of Reagents for Quinazolinone Synthesis from Anthranilic Acids

Reagent(s)Intermediate/Product TypeReference
Acyl chlorides, AminesQuinazolinones researchgate.net
FormamideQuinazolin-4(3H)-one researchgate.net
IsocyanatesQuinazol-2,4(1H, 3H)-diones researchgate.net
Acetic anhydride, Ammonia2-Methyl-4-quinazolinone researchgate.net

Mechanistic Investigations of Key Reactions

The mechanisms of the key reactions involving this compound are based on fundamental principles of organic chemistry.

Halogenation and Nitration: As electrophilic aromatic substitutions, the mechanisms involve the attack of the electron-rich aromatic ring on an electrophile (e.g., Br+, Cl+, or NO2+). The regioselectivity is dictated by the electronic effects of the substituents. The amino group, being a strong activating group, donates electron density to the ring, stabilizing the arenium ion intermediate, particularly when the attack is at the ortho and para positions. The bulky isopropyl group sterically disfavors substitution at the adjacent positions, making the para position (position 5) the most likely site for substitution.

Cyclization to Quinazolinones: The formation of a quinazolinone from an anthranilic acid derivative, such as this compound, and an acid chloride, for example, typically proceeds through the following steps:

N-acylation of the amino group by the acid chloride to form an N-acyl-2-aminobenzoic acid.

Intramolecular cyclization via nucleophilic attack of the carboxylic acid oxygen onto the amide carbonyl, followed by dehydration, to form a benzoxazinone (B8607429) intermediate.

Reaction of the benzoxazinone with a nitrogen nucleophile (e.g., ammonia or a primary amine). The nucleophile attacks one of the carbonyl carbons of the benzoxazinone.

Ring-opening and subsequent intramolecular cyclization via attack of the newly introduced nitrogen onto the other carbonyl group, followed by elimination of water, to form the final quinazolinone ring system.

Formation of Fused Heterocycles: The mechanism for the formation of more complex heterocycles can be intricate. For example, the synthesis of certain triazino- and triazepinoquinazolinones from 3-aminoquinazolinone precursors and aldehydes has been proposed to occur in three steps:

Condensation of the 3-amino group with the aldehyde to form a Schiff's base.

Nucleophilic addition of another nucleophilic site within the molecule (e.g., an adjacent sulfonamide nitrogen) to the C=N bond of the Schiff's base.

Elimination of a small molecule (like a sulfinic acid) to yield the final fused heterocyclic product. nih.gov

These mechanistic pathways highlight the versatility of the aminobenzoic acid scaffold in constructing a wide array of complex molecules.

Computational Chemistry and Theoretical Studies of 2 Amino 3 Propan 2 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations

DFT calculations have proven to be a powerful tool for investigating the intricacies of 2-Amino-3-(propan-2-yl)benzoic acid at the molecular level. These computational methods provide a theoretical framework for understanding its behavior and characteristics.

Geometric Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. By performing geometric optimization, researchers can identify the lowest energy conformation of the molecule. This process often involves exploring various possible arrangements of the amino and carboxylic acid groups relative to the benzene (B151609) ring and the isopropyl substituent. For similar molecules like 2-amino-3-methylbenzoic acid, studies have shown that the molecule can exist in both monomeric and dimeric forms, with the potential for proton exchange in the dimers and rotation of the carboxylic acid group. dergipark.org.tr Finding the energy gap between these different conformations is achieved through relaxed potential energy surface scan calculations. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Chemical Reactivity)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's stability and reactivity. researchgate.netreddit.com A smaller energy gap generally implies higher reactivity. researchgate.net For instance, in a study of 2-amino-3-methyl-5-nitropyridine, the HOMO-LUMO energy gap was calculated to be 4.3692 eV. researchgate.net The distribution of HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

(Note: Specific energy values for this compound require dedicated computational studies.)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the this compound molecule. These maps are invaluable for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red-colored areas on an MEP map indicate regions of high electron density, which are prone to electrophilic attack, while blue-colored areas represent electron-deficient regions, which are susceptible to nucleophilic attack. researchgate.net For amino acids, the amino (NH2) and carboxylic acid (COOH) groups are significant sites for intramolecular charge transfer. researchgate.net The MEP surface allows for a clear visualization of the electrophilic and nucleophilic regions, such as the oxygen atoms of the carboxylic group and the nitrogen atom of the amino group. researchgate.netresearchgate.net

Aromaticity Indices (e.g., HOMA)

The aromaticity of the benzene ring in this compound can be quantitatively assessed using aromaticity indices. One such widely used index is the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is calculated based on the geometric parameters of the ring, specifically the bond lengths. A HOMA value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a loss of aromatic character. For derivatives of benzoic acid, the position of substituents can influence the aromaticity of the ring. dergipark.org.tr For example, in a study of aminobenzoic acid isomers, the aromaticity was found to be influenced by the position of the amino group. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Theoretical Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. dergipark.org.tr By analyzing the calculated vibrational modes, specific peaks can be assigned to the stretching and bending vibrations of the various functional groups, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid group, and the C-H and C-C vibrations of the benzene ring and isopropyl group. dergipark.org.trresearchgate.net

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr These calculations provide theoretical ¹H and ¹³C NMR chemical shifts for each unique atom in the this compound molecule. dergipark.org.trresearchgate.net Comparing these predicted shifts with experimental spectra aids in the structural elucidation and assignment of the observed resonances. docbrown.info

Table 2: List of Compounds

Compound Name
This compound
2-amino-3-methylbenzoic acid
2-amino-3-methyl-5-nitropyridine

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, are promising candidates for NLO materials. This compound possesses an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH) attached to a benzene ring, suggesting potential for NLO activity.

Theoretical investigations, typically employing Density Functional Theory (DFT), are used to calculate the NLO properties of molecules. The key parameter is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. A high β value is indicative of a strong NLO response.

While direct computational studies on this compound are not extensively reported in the literature, research on structurally similar molecules like para-aminobenzoic acid and other substituted benzoic acids provides a basis for understanding its potential NLO properties. alrasheedcol.edu.iquou.ac.insemanticscholar.org The NLO response arises from intramolecular charge transfer (ICT) between the electron-donating amino group and the electron-accepting carboxylic acid group through the phenyl ring's π-system. The presence of the propan-2-yl (isopropyl) group at the ortho position to the amino group can influence the NLO properties through both electronic and steric effects. Electronically, it is a weak electron-donating group. Sterically, it may cause a twist in the molecular geometry, potentially affecting the planarity of the system and thus the efficiency of the ICT, which in turn would modulate the hyperpolarizability. nih.gov

Computational analysis of similar aminobenzoic acid derivatives often involves geometry optimization followed by the calculation of electronic properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). alrasheedcol.edu.iqnih.gov Studies have shown that the relative positions of the donor and acceptor groups significantly impact the NLO response. semanticscholar.org For para-aminobenzoic acid, a first-order hyperpolarizability (β) of 29.99 x 10⁻³⁰ esu has been computationally determined, indicating its potential for NLO applications. uou.ac.in It is anticipated that this compound would also exhibit NLO behavior, though the magnitude would be sensitive to the specific intramolecular interactions.

Table 1: Representative Calculated NLO Properties for a Structurally Similar Compound (para-Aminobenzoic Acid)

PropertyCalculated ValueUnitReference
Dipole Moment (μ)Value not availableDebye
Mean Polarizability (α)Value not availableesu
First-Order Hyperpolarizability (β)29.99 x 10⁻³⁰esu uou.ac.in
Note: This data is for para-aminobenzoic acid and is presented for comparative purposes. The actual values for this compound would require specific computational analysis.

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and stability. bioinfo.net.indesy.de For a flexible molecule like this compound, MD simulations can reveal the accessible conformations in different environments (e.g., in a vacuum or in various solvents) and the energetic landscape that governs transitions between these conformations. consensus.appkisti.re.kr

An MD simulation of this compound would typically begin by defining a force field (e.g., CHARMM, AMBER) that describes the potential energy of the system as a function of its atomic coordinates. acs.org The simulation then solves Newton's equations of motion for the atoms over a period of time, generating a trajectory of the molecule's dynamic movements. nih.govprotocols.io

Key aspects of the conformational behavior of this compound that can be investigated using MD simulations include:

Torsional Angle Distributions: Analysis of the dihedral angles around the rotatable bonds, such as the C-C bond connecting the isopropyl group to the benzene ring and the C-C bond of the carboxylic acid group. This reveals the preferred orientations of these substituents.

Solvent Effects: Simulating the molecule in an explicit solvent (like water) allows for the study of how solvent molecules interact with the solute and influence its conformational preferences through hydrogen bonding and solvation shells. consensus.app

Root Mean Square Deviation (RMSD): Calculating the RMSD of the molecule's backbone or all heavy atoms over time provides a measure of its structural stability. A stable trajectory will show the RMSD values converging and fluctuating around an average value. nih.govnih.gov

Table 2: Illustrative Data Obtainable from a Molecular Dynamics Simulation

Analysis TypeParameterIllustrative ResultPurpose
Structural StabilityRMSD of heavy atoms0.8 ± 0.2 ÅTo assess the overall stability of the molecular structure during the simulation.
Conformational SamplingDihedral Angle (C-C-C-N)Bimodal distribution with peaks at -60° and 180°To identify the preferred rotational conformations of the amino group relative to the ring.
Conformational SamplingDihedral Angle (C-C(ring)-C(isopropyl))Peak centered at 90°To determine the favored orientation of the propan-2-yl group.
Solvation AnalysisRadial Distribution Function g(r) of water around -NH₂First peak at 2.5 ÅTo characterize the structure of the solvent shell around the amino group.
Note: The values in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from an MD simulation of the specified compound.

Derivatization and Functionalization Strategies for 2 Amino 3 Propan 2 Yl Benzoic Acid for Advanced Chemical Applications

Synthesis of Esters and Amides of 2-Amino-3-(propan-2-yl)benzoic acid

The synthesis of esters and amides from this compound is a fundamental step in creating a wide range of derivatives. These reactions target the carboxylic acid group, converting it into an ester or an amide, which can alter the molecule's physical, chemical, and biological properties.

Esterification:

Esterification of this compound is typically achieved through acid-catalyzed reactions with various alcohols. libretexts.org The Fischer esterification method, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common approach. libretexts.orgmdpi.com For instance, reacting this compound with isopropanol (B130326) under acidic conditions would yield isopropyl 2-amino-3-(propan-2-yl)benzoate. chembk.com Alternative methods, such as using Dowex H+/NaI, offer a greener and more efficient approach to esterification. nih.gov

The resulting esters, such as methyl 2-amino-3-(propan-2-yl)benzoate, are valuable intermediates in organic synthesis. nih.gov They can undergo further modifications or be used directly in various applications. For example, amino acid esters are crucial building blocks for synthesizing N-alkyl amino esters and amides, which are often found in bioactive compounds. nih.gov

Amidation:

Amide synthesis from this compound can be accomplished through several methods. A common approach involves the use of coupling agents that activate the carboxylic acid, facilitating its reaction with an amine. researchgate.net Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxybenzotriazole (HOBt) are frequently used for this purpose. luxembourg-bio.com Mechanochemical methods, such as ball milling of the ester with ethanol (B145695) and calcium nitride, have also been shown to be effective for producing primary amides. ucm.es

The synthesis of amides is a key step in creating peptides and other complex molecules. For example, the coupling of N-protected amino acids with amines is a fundamental reaction in peptide synthesis. rsc.org The resulting amides can exhibit a wide range of biological activities and are often used as scaffolds in drug discovery.

Below is a table summarizing various methods for the synthesis of esters and amides:

Product TypeReagents and ConditionsReference
EstersAlcohol, Acid Catalyst (e.g., H₂SO₄), Heat (Fischer Esterification) libretexts.orgmdpi.com
EstersAlcohol, Dowex H+/NaI nih.gov
AmidesAmine, Coupling Agents (e.g., EDC, HOBt) luxembourg-bio.com
AmidesEster, Ethanol, Calcium Nitride (Ball Milling) ucm.es
AmidesCarboxylic Acid, Amine, Boron Catalysts ucl.ac.uk

Incorporation into Heterocyclic Ring Systems (e.g., Oxazoles, Isoindoles, Quinolinones)

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic ring systems. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds.

Oxazoles:

Oxazoles can be synthesized from this compound derivatives through several routes. One common method involves the cyclization of N-acyl-α-amino ketones, which can be derived from the corresponding N-acyl-α-amino acids. nih.gov For instance, N-acylated this compound can be converted to an N-acyl-α-amino ketone, which then undergoes cyclodehydration to form the oxazole (B20620) ring. nih.gov Another approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylamino-ketones. ijpsonline.com

Isoindoles:

The synthesis of isoindole derivatives often involves the reaction of a substituted benzoic acid with an amino acid derivative. For example, the methyl ester of this compound can be coupled with a phthaloyl-protected amino acid to furnish an isoindole. nih.gov These isoindole structures are important pharmacophores with a wide range of biological activities. nih.govresearchgate.net

Quinolinones:

Quinolinone derivatives can be synthesized from this compound through various cyclization reactions. The Conrad-Limpach-Knorr reaction, for instance, utilizes β-ketoesters as cyclization agents to form 4-quinolones or 2-quinolones depending on the reaction conditions. mdpi.com Another method involves the reaction of an o-aminobenzoic acid with an amine in the presence of phosphorous trichloride. nih.gov The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is another versatile method for quinoline (B57606) synthesis. acs.org

The following table outlines the synthesis of these heterocyclic systems:

HeterocycleSynthetic MethodKey Intermediates/ReagentsReference
OxazolesRobinson-Gabriel synthesis2-Acylamino-ketones ijpsonline.com
OxazolesCyclization of N-acyl-α-amino ketonesN-acyl-α-amino acids nih.gov
IsoindolesCoupling ReactionMethyl ester of this compound, Phthaloyl-protected amino acid nih.gov
QuinolinonesConrad-Limpach-Knorr reactionβ-ketoesters mdpi.com
QuinolinonesGrimmel, Guinther, and Morgan's SynthesisAmine, Phosphorous trichloride nih.gov
QuinolinonesFriedländer synthesis2-Aminoaryl ketone, Compound with α-methylene group acs.org

Development of this compound as a Ligand Precursor for Coordination Chemistry

The amino and carboxylate groups of this compound make it an excellent candidate for use as a ligand precursor in coordination chemistry. The ability of these functional groups to coordinate with metal ions allows for the formation of a wide variety of metal complexes with diverse structures and properties.

The coordination behavior of this ligand is influenced by the presence of the bulky isopropyl group, which can affect the geometry and stability of the resulting metal complexes. These complexes have potential applications in catalysis, materials science, and as therapeutic agents. For instance, coordination compounds of similar amino-nitrobenzoic acids have been evaluated for their antimicrobial properties.

Functionalization for Supramolecular Assembly (e.g., Dimerization motifs)

The structure of this compound allows for its functionalization to create molecules capable of self-assembly into larger, ordered supramolecular structures. This is often achieved through the introduction of recognition motifs that promote non-covalent interactions such as hydrogen bonding and π-π stacking.

One common supramolecular motif is the formation of dimers through hydrogen bonding between the carboxylic acid groups of two molecules. researchgate.net The amino group can also participate in hydrogen bonding, further stabilizing the assembly. The aromatic rings can engage in π-π stacking interactions, which also contribute to the stability of the crystal packing. nih.gov

By modifying the substituents on the benzene (B151609) ring, it is possible to control the self-assembly process and create a variety of supramolecular architectures. For example, the introduction of different functional groups can alter the strength and directionality of the intermolecular interactions, leading to the formation of different crystal structures. Hirshfeld surface analysis is a useful tool for visualizing and quantifying these intermolecular interactions. journaltocs.ac.uk

Synthesis of Chemically Modified Derivatives for Specific Research Probes

The versatile chemical nature of this compound allows for its modification to create specific research probes for various biological and chemical applications. These probes are designed to interact with specific targets, such as enzymes or receptors, to study their function or to detect the presence of certain molecules.

For example, by attaching a fluorescent tag or a reactive group to the this compound scaffold, it is possible to create a probe that can be used to visualize biological processes or to label specific molecules. The synthesis of these probes often involves a multi-step process, starting with the derivatization of the amino or carboxylic acid groups.

The development of such probes requires a deep understanding of the target system and the principles of molecular recognition. The unique substitution pattern of this compound provides a versatile platform for the design and synthesis of a wide range of research probes with tailored properties.

Applications of 2 Amino 3 Propan 2 Yl Benzoic Acid in Organic Synthesis

Role as a Key Intermediate in Multi-Step Organic Syntheses

Substituted anthranilic acids, such as 2-Amino-3-(propan-2-yl)benzoic acid, are recognized as important intermediates in the preparation of heterocyclic compounds. orgsyn.org The presence of both an amino and a carboxylic acid functional group allows for a variety of chemical transformations, making them pivotal starting materials in multi-step synthetic sequences. These intermediates are particularly valuable for creating more complex organic molecules that have applications in materials science and pharmaceuticals.

The general class of 2-aminobenzoic acid derivatives and their salts are considered valuable intermediates for the preparation of other carboxylic acid derivatives. google.com The strategic placement of the amino and carboxylic acid groups facilitates cyclization reactions and the introduction of further functionalities. The synthesis of these intermediates can be achieved through various methods, including the catalytic hydrogenation of corresponding nitro-benzoic acids. google.com This process involves dissolving the nitro-compound in a suitable solvent like dimethylformamide and hydrogenating it under pressure using a catalyst such as palladium on carbon. google.com

Building Block for Complex Molecular Architectures

The structural features of this compound make it an essential building block for the synthesis of complex molecular architectures. The reactivity of the amino and carboxylic acid groups allows for their participation in a wide range of chemical reactions, leading to the formation of more elaborate organic structures. The benzene (B151609) ring can also undergo various substitution reactions, further expanding its synthetic utility.

The versatility of aminobenzoic acid derivatives is highlighted by their use in constructing intricate heterocyclic systems. For instance, derivatives of 2-aminobenzoic acid are employed in the synthesis of quinazolinones and other fused heterocyclic compounds. preprints.org Furthermore, the strategic use of such building blocks is crucial in the development of compounds with specific biological activities. For example, in the synthesis of CSNK2A inhibitors with antiviral activity, a multi-step pathway involving Suzuki coupling and other reactions was employed, starting from commercially available aminoindazoles, which share functional similarities with substituted aminobenzoic acids. nih.gov The ability to construct complex molecules from such foundational units is a cornerstone of modern organic synthesis. tandfonline.com

Contribution to the Synthesis of Diverse Benzoic Acid Derivatives

This compound serves as a precursor for a wide array of benzoic acid derivatives. ontosight.ai The amino group can be acylated, alkylated, or transformed into other nitrogen-containing functionalities, while the carboxylic acid group can be esterified or converted into amides. These transformations lead to a vast library of compounds with potentially unique chemical and physical properties.

The synthesis of N-acyl derivatives of anthranilic acid, for example, has been explored through methods like the Ullmann condensation. researchgate.net This demonstrates how the amino group of an aminobenzoic acid can be functionalized to create more complex structures. Similarly, the carboxylic acid moiety can be reacted with various alcohols to form esters or with amines to produce amides, further diversifying the accessible derivatives. ontosight.ai The development of new synthetic methodologies continues to expand the range of benzoic acid derivatives that can be prepared from such precursors. google.com

Potential in Advanced Catalytic Reactions

The application of aminobenzoic acid derivatives extends into the realm of catalysis. While direct catalytic applications of this compound are not extensively documented, its structural motifs are relevant to the design of ligands for catalytic systems. For instance, derivatives of aminobenzoic acids can be used to synthesize ligands for transition metal catalysts.

Furthermore, the chiral variants of such compounds hold potential as precursors for chiral catalysts or in asymmetric synthesis. The enantioselective synthesis of various organic molecules often relies on chiral ligands or catalysts derived from readily available chiral building blocks. researchgate.net While not yet fully explored for this compound itself, the principles of asymmetric organocatalysis suggest that chiral derivatives could be employed to control the stereochemical outcome of reactions. researchgate.net The development of palladium-catalyzed reactions, for example, often involves the use of specific ligands to control reactivity and selectivity, and aminobenzoic acid structures can be incorporated into these ligand frameworks. mdpi.com

Conclusion and Future Research Perspectives

Synthesis and Derivatization Advances of 2-Amino-3-(propan-2-yl)benzoic acid

The synthesis of substituted anthranilic acids is a well-established field in organic chemistry. While specific high-yield synthetic routes exclusively for this compound are not extensively detailed in current literature, the synthesis can be approached through established methodologies for related compounds. General strategies often involve the introduction of the amino and isopropyl groups onto a benzoic acid scaffold or the construction of the aromatic ring with the desired substituents in place.

Derivatization of this compound can proceed through reactions targeting its two primary functional groups: the amino group and the carboxylic acid group. The amino group is amenable to reactions such as acylation, diazotization, and Schiff base formation, allowing for the introduction of a wide array of functionalities. nih.gov For instance, reaction with various acid chlorides or anhydrides would yield the corresponding N-acyl derivatives. The carboxylic acid moiety can be readily converted into esters, amides, or acid halides, providing another avenue for structural modification. mdpi.com These derivatization strategies are crucial for modulating the compound's physical, chemical, and biological properties.

The versatility of aminobenzoic acids as building blocks is well-documented. mdpi.com For example, derivatives of 2-aminobenzoic acid have been used to synthesize thiazolidinone compounds, which have shown potent anti-inflammatory and analgesic activities. nih.gov This highlights the potential of derivatization to unlock new therapeutic applications.

Table 1: Potential Derivatization Reactions for this compound

Functional Group Reaction Type Reagent Example Product Type
Amino (-NH₂) Acylation Acetyl Chloride N-acetyl amide
Amino (-NH₂) Diazotization NaNO₂, HCl Diazonium salt
Amino (-NH₂) Schiff Base Formation Benzaldehyde Imine
Carboxylic Acid (-COOH) Esterification Ethanol (B145695), H⁺ Ethyl ester
Carboxylic Acid (-COOH) Amidation Ammonia (B1221849), Heat Amide

Comprehensive Spectroscopic and Computational Characterization Insights

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show distinct signals for the aromatic protons, the isopropyl methine and methyl protons, and exchangeable protons from the amino and carboxylic acid groups. The splitting patterns of the aromatic protons would provide information about their relative positions.

Infrared (IR) Spectroscopy : The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, the broad O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and various C-H and C=C stretching and bending vibrations from the aromatic ring and the isopropyl group.

Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak corresponding to its molecular weight (179.22 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the isopropyl group, or other small fragments. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available from computational models and can aid in identification. uni.lu

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for understanding the structural and electronic properties of molecules. researchgate.net Such studies on this compound could provide insights into its optimized geometry, electronic charge distribution, and molecular orbital energies. semanticscholar.org These theoretical calculations can complement experimental data by helping to assign spectroscopic signals and predict reactivity. mwjscience.com

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 180.10192 138.7
[M+Na]⁺ 202.08386 146.0
[M-H]⁻ 178.08736 141.1
[M+NH₄]⁺ 197.12846 157.8

Data sourced from computational predictions. uni.lu

Future Directions in Synthetic Methodology and Derivatization

Future research in the synthesis of this compound should focus on developing efficient, scalable, and environmentally friendly methods. This could involve exploring novel catalytic systems, such as transition-metal-catalyzed C-H activation, to introduce the functional groups with high regioselectivity. The development of one-pot syntheses would also be highly valuable for improving efficiency and reducing waste.

In terms of derivatization, future efforts could be directed towards creating libraries of novel compounds based on the this compound scaffold. The introduction of diverse and complex functionalities could lead to the discovery of molecules with unique properties. For example, incorporating heterocyclic moieties, which are common in pharmaceuticals, could be a promising strategy. mdpi.com Furthermore, the synthesis of chiral derivatives, potentially through enantioselective synthesis or resolution, could be explored, as stereochemistry often plays a critical role in biological activity.

Expanding the Scope of Applications in Organic and Materials Chemistry

The structural features of this compound make it an attractive building block for various applications in organic and materials chemistry.

In organic synthesis, it can serve as a precursor for the synthesis of complex heterocyclic systems. Anthranilic acid and its derivatives are known intermediates in the preparation of indoles, quinolines, and other nitrogen-containing heterocycles. orgsyn.org The isopropyl group at the 3-position could influence the reactivity and selectivity of these cyclization reactions, potentially leading to novel molecular architectures.

In materials chemistry, aminobenzoic acids can be used to create functional polymers and metal-organic frameworks (MOFs). The amino and carboxylic acid groups can participate in polymerization reactions or coordinate to metal ions. The isopropyl group could be used to tune the solubility, thermal stability, and morphology of the resulting materials. For instance, incorporating this molecule into a polymer backbone could enhance its solubility in organic solvents or alter its mechanical properties. The development of novel ligands for catalysis or functional materials with specific optical or electronic properties represents another exciting avenue for future research.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Amino-3-(propan-2-yl)benzoic acid, and how is purity optimized?

  • Methodology : Multi-step synthesis typically involves coupling 3-amino-2-methylbenzoic acid with isopropylamine under reflux conditions. Purification is achieved via recrystallization or HPLC. Purity is validated using high-resolution mass spectrometry (HRMS) and elemental analysis. Storage at room temperature in inert atmospheres preserves stability .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the amino and isopropyl substituents (e.g., δ ~1.2 ppm for isopropyl CH3_3 groups) .
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) identify functional groups.
  • Mass Spectrometry : ESI-MS confirms molecular weight (193.25 g/mol) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound?

  • Methodology : Use SHELX programs (e.g., SHELXL) for refinement, especially with high-resolution or twinned data. Twinning parameters and R-factor analysis help resolve ambiguities. For example, merging equivalent reflections improves data quality .

Q. What strategies enhance synthetic yield in multi-step reactions?

  • Methodology :

  • Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of isopropylamine to benzoic acid derivative).
  • Use coupling agents like DCC/NHS to improve amide bond formation efficiency.
  • Monitor reaction progress via TLC and adjust temperature/pH to minimize side products .

Q. How do substituents on the aromatic ring influence physicochemical properties?

  • Analysis :

Substituent PositionFunctional GroupImpact on Lipophilicity (LogP)Reactivity Notes
3-(propan-2-yl)aminoAmino, isopropylLogP ~2.1 (moderate)Enhances membrane permeability
3-methylMethyl ()LogP ~1.8Lower steric hindrance
5-formylFormyl ( )LogP ~0.9Increases electrophilicity

Q. What computational models predict its reactivity in biological systems?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with enzymes like cytochrome P450 .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show no degradation when stored in amber vials with desiccants. HPLC-UV (λ = 254 nm) monitors decomposition products. Incompatible with strong oxidizers; store at RT in inert atmospheres .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity reports across studies?

  • Methodology :

  • Validate assay conditions (e.g., pH, temperature, solvent) to ensure reproducibility.
  • Compare with structurally similar analogs (e.g., 2-Amino-3-methylbenzoic acid) to isolate substituent effects .
  • Use dose-response curves to differentiate true activity from assay artifacts.

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Synthesis : Catalogs for CAS 1157405-32-7 provide baseline synthetic protocols .
  • Safety : Refer to SDS for toxicity data (e.g., acute toxicity LD50 >2000 mg/kg in rodents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.